molecular formula C13H21N5 B11743829 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11743829
M. Wt: 247.34 g/mol
InChI Key: LCVQDKLUQGQPGQ-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a chemical compound with a complex structure featuring two pyrazole rings

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various alkylating agents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine include:

    1-(propan-2-yl)-1H-pyrazol-4-amine: A simpler structure with one pyrazole ring.

    3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Another related compound with different substituents on the pyrazole ring.

The uniqueness of this compound lies in its dual pyrazole structure, which may confer distinct chemical and biological properties compared to its simpler analogs.

Biological Activity

1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential pharmacological effects.

The compound has the following chemical properties:

  • Molecular Formula : C14H21N5
  • Molecular Weight : 247 Da
  • LogP : 1.72
  • Polar Surface Area : 47 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , are extensive and include:

  • Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds similar to the one discussed have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : Pyrazole compounds have been tested against several cancer cell lines, showing promising results in inhibiting tumor growth . For example, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

A study investigated a series of pyrazole derivatives for their antimicrobial efficacy. The compound exhibited notable activity against E. coli and S. aureus, with a Minimum Inhibitory Concentration (MIC) below 100 µg/mL .

Anti-inflammatory Research

In a comparative study, a group of pyrazole compounds was assessed for their ability to inhibit TNF-α and IL-6 production. The results showed that some derivatives could reduce these cytokines by over 80% at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

Anticancer Studies

In vitro tests on cancer cell lines such as H460 and A549 demonstrated that certain pyrazole derivatives could significantly inhibit cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Data Table of Biological Activities

Activity TypeAssessed CompoundTarget Organism/Cell LineResult (MIC/Effect)
AntimicrobialThis compoundE. coli, S. aureusMIC < 100 µg/mL
Anti-inflammatoryVarious pyrazole derivativesHuman cell linesTNF-α & IL-6 inhibition >80% at 10 µM
AnticancerSimilar pyrazole derivativesH460, A549Significant proliferation inhibition

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-10(2)17-8-12(6-15-17)5-14-13-7-16-18(9-13)11(3)4/h6-11,14H,5H2,1-4H3

InChI Key

LCVQDKLUQGQPGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

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